z-DEVD-cmk

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-DEVD-CMK (Trifluoressigsäuresalz): Es hemmt irreversibel rekombinantes Caspase-3, Cathepsin B, Cathepsin L, Cathepsin V, Cathepsin F und Cathepsin S in Enzymassays . Diese Verbindung wird häufig in der wissenschaftlichen Forschung verwendet, insbesondere in Studien zur Apoptose und Proteaseinhibition.

Herstellungsmethoden

Die Synthese von this compound (Trifluoressigsäuresalz) umfasst mehrere Schritte:

Schutz von Amingruppen: Die Amingruppen der Peptidsequenz werden mit geeigneten Schutzgruppen wie Benzyloxycarbonyl (Z) geschützt.

Kupplungsreaktionen: Die geschützten Aminosäuren werden mit Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N’-Diisopropylcarbodiimid (DIC) in Gegenwart von Hydroxybenzotriazol (HOBt) oder N-Hydroxysuccinimid (NHS) gekoppelt.

Einführung von Chlormethylketon: Die Chlormethylketongruppe wird am C-Terminus der Peptidsequenz eingeführt.

Entschützung und Reinigung: Die Schutzgruppen werden entfernt und das Endprodukt wird mit Techniken wie Hochleistungsflüssigchromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden für this compound (Trifluoressigsäuresalz) umfassen typischerweise großtechnische Synthesen mit automatisierten Peptidsynthesizern und Reinigungssystemen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Vorbereitungsmethoden

The synthesis of Z-DEVD-CMK (trifluoroacetate salt) involves several steps:

Protection of Amino Groups: The amino groups of the peptide sequence are protected using suitable protecting groups such as benzyloxycarbonyl (Z).

Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Introduction of Chloromethyl Ketone: The chloromethyl ketone group is introduced at the C-terminal end of the peptide sequence.

Deprotection and Purification: The protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial production methods for this compound (trifluoroacetate salt) typically involve large-scale synthesis using automated peptide synthesizers and purification systems to ensure high purity and yield.

Analyse Chemischer Reaktionen

Z-DEVD-CMK (Trifluoressigsäuresalz) unterliegt hauptsächlich folgenden Arten von Reaktionen:

Substitutionsreaktionen: Die Chlormethylketongruppe kann an nukleophilen Substitutionsreaktionen mit verschiedenen Nukleophilen teilnehmen.

Hydrolyse: Die Ester- und Amidbindungen in der Peptidsequenz können unter sauren oder basischen Bedingungen hydrolysiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere an den Methylen- und Carbonylgruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

Nukleophile: Wie Amine und Thiole für Substitutionsreaktionen.

Säuren und Basen: Für Hydrolysereaktionen.

Oxidations- und Reduktionsmittel: Wie Wasserstoffperoxid und Natriumborhydrid.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Z-DEVD-CMK (Trifluoressigsäuresalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Proteaseaktivität und -inhibition verwendet.

Biologie: Wird in der Apoptoseforschung eingesetzt, um Caspase-3 und andere Proteasen zu hemmen, die an Zelltodwegen beteiligt sind.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen die Proteaseaktivität dysreguliert ist, wie z. B. Krebs und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung von diagnostischen Assays und therapeutischen Wirkstoffen eingesetzt, die auf Proteasen abzielen.

Wirkmechanismus

This compound (Trifluoressigsäuresalz) übt seine Wirkung aus, indem es irreversibel Proteasen wie Caspase-3 hemmt. Die Chlormethylketongruppe reagiert mit dem aktiven Zentrum des Cysteinrests der Protease und bildet eine kovalente Bindung, wodurch das Enzym inaktiviert wird . Diese Hemmung verhindert, dass die Protease ihre Substrate spaltet, wodurch die nachgeschalteten Signalwege blockiert werden, die an Apoptose und anderen zellulären Prozessen beteiligt sind.

Wirkmechanismus

Z-DEVD-CMK (trifluoroacetate salt) exerts its effects by irreversibly inhibiting proteases such as caspase-3. The chloromethyl ketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and inactivating the enzyme . This inhibition prevents the protease from cleaving its substrates, thereby blocking the downstream signaling pathways involved in apoptosis and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Z-DEVD-CMK (Trifluoressigsäuresalz) ist unter den Proteaseinhibitoren aufgrund seiner Spezifität für Caspase-3 und andere verwandte Proteasen einzigartig. Ähnliche Verbindungen umfassen:

Z-YVAD-CMK (Trifluoressigsäuresalz): Ein Inhibitor von Caspase-1 und Caspase-3.

Ac-DEVD-CMK (Trifluoressigsäuresalz): Ein zellgängiger Inhibitor von Caspase-3, Caspase-6, Caspase-7, Caspase-8 und Caspase-10.

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Spezifität und Anwendung. This compound (Trifluoressigsäuresalz) wird besonders für seine hohe Spezifität und irreversible Hemmung von Caspase-3 geschätzt, was es zu einem leistungsstarken Werkzeug in der Apoptoseforschung macht.

Eigenschaften

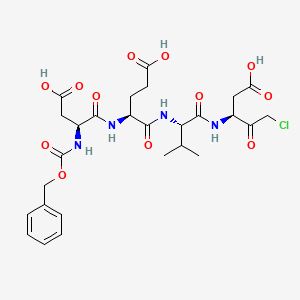

Molekularformel |

C27H35ClN4O12 |

|---|---|

Molekulargewicht |

643.0 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,23-/m0/s1 |

InChI-Schlüssel |

GRXANEWUMQJHCJ-ORQYLMBXSA-N |

SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Sequenz |

DEVD |

Synonyme |

enzyloxycarbonyl aspartyl-glutamyl-valyl-aspartyl-chloromethyl ketone Z-Asp-Glu-Val-Asp-chloromethyl ketone Z-DEVD-cmk |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide](/img/structure/B1638773.png)

![Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-2-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-](/img/structure/B1638783.png)

![7-(Methylthio)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1638805.png)